Carbamothioic acid, methyl-, S-(6-chloro-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl) ester
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Overview
Description
Carbamothioic acid, methyl-, S-(6-chloro-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl) ester is a complex organic compound with a unique structure that includes a benzothiadiazine ring system. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamothioic acid, methyl-, S-(6-chloro-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl) ester typically involves the reaction of methyl carbamothioate with 6-chloro-1,1-dioxido-4H-1,2,4-benzothiadiazine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are carefully monitored and controlled to maintain consistency and quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, methyl-, S-(6-chloro-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ester into corresponding alcohols or thiols.
Substitution: The ester group can be substituted with other functional groups, such as amines or halides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives .
Scientific Research Applications
Carbamothioic acid, methyl-, S-(6-chloro-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamothioic acid, methyl-, S-(6-chloro-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl) ester involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Carbamothioic acid, ethyl-, S-(6-chloro-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl) ester
- Carbamothioic acid, propyl-, S-(6-chloro-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl) ester
Uniqueness
Carbamothioic acid, methyl-, S-(6-chloro-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl) ester is unique due to its specific ester group and the presence of the benzothiadiazine ring system. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
CAS No. |
87343-90-6 |
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Molecular Formula |
C9H8ClN3O3S2 |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
S-[(6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)] N-methylcarbamothioate |
InChI |
InChI=1S/C9H8ClN3O3S2/c1-11-9(14)17-8-12-6-4-5(10)2-3-7(6)18(15,16)13-8/h2-4H,1H3,(H,11,14)(H,12,13) |
InChI Key |
DRQXHQHCHLNAHB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)SC1=NS(=O)(=O)C2=C(N1)C=C(C=C2)Cl |
Origin of Product |
United States |
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